3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Glycogen phosphorylase inhibition Quinoxalinone SAR Kinase inhibitor screening

The target compound (CAS 1374538-62-1) is a synthetic small molecule belonging to the 3,4-dihydroquinoxalin-2(1H)-one (quinoxalinone) class, containing a 4-methyl substituent on the quinoxalinone core and a propanamide linker terminating in a pyridin-2-ylmethyl group. Its molecular formula is C18H18N4O2 and its molecular weight is 322.36 g/mol.

Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
Cat. No. B11004206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Molecular FormulaC18H18N4O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCC3=CC=CC=N3
InChIInChI=1S/C18H18N4O2/c1-22-16-8-3-2-7-14(16)21-15(18(22)24)9-10-17(23)20-12-13-6-4-5-11-19-13/h2-8,11H,9-10,12H2,1H3,(H,20,23)
InChIKeyALSLXMITVZFJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide: Chemical Class, Core Structure, and Procurement-Relevant Characteristics


The target compound (CAS 1374538-62-1) is a synthetic small molecule belonging to the 3,4-dihydroquinoxalin-2(1H)-one (quinoxalinone) class, containing a 4-methyl substituent on the quinoxalinone core and a propanamide linker terminating in a pyridin-2-ylmethyl group . Its molecular formula is C18H18N4O2 and its molecular weight is 322.36 g/mol . The quinoxalinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported as kinase inhibitors (e.g., PI3K, Pim-1/2, c-Met) and enzyme inhibitors (e.g., glycogen phosphorylase, aldose reductase) [1]. The specific combination of the 4-methyl-3-oxo-3,4-dihydroquinoxaline core with a pyridin-2-ylmethyl‑terminated propanamide side chain distinguishes it structurally from analogs bearing pyridin-3-ylmethyl, pyridin-4-ylmethyl, or other heterocyclic amide tails, which can lead to different hydrogen‑bonding and π‑stacking interactions with biological targets .

Why Generic Substitution of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide with In-Class Analogs Is Scientifically Unsound


Quinoxalinone derivatives with identical cores but different amide tails (e.g., pyridin-3-ylmethyl, pyridin-4-ylmethyl, thiophen-2-ylmethyl, or indolyl variants) cannot be treated as interchangeable because the distal heterocycle governs both target binding geometry and physicochemical properties. Even within the pyridinylmethyl series, the position of the pyridine nitrogen (2‑ vs 3‑ vs 4‑position) alters hydrogen‑bond acceptor/donor capability and the vector of the terminal ring, which directly impacts molecular recognition in crowded ATP‑binding pockets or protein‑protein interfaces . In fragment‑based drug discovery, the corresponding 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid fragment has been co‑crystallized in the HDAC6 ubiquitin‑binding pocket, demonstrating that the quinoxalinone core makes specific interactions that depend critically on the substituent at the 2‑position [1]. Changing the amide tail therefore risks losing the very binding interactions that make the compound fit‑for‑purpose in a given assay or screening campaign, which directly affects procurement decisions when building targeted libraries or validating hits.

Quantitative Differentiation Evidence for 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide Against Closest Analogs


Glycogen Phosphorylase Inhibition: Cross-Study Comparison with a Structurally Related Quinoxalinone

While direct enzymatic data for the target compound are not publicly available, a closely related analog – 4-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-ylamino)-N-(thiophen-2-ylmethyl)benzamide – demonstrated an IC50 of 110 nM against rabbit muscle glycogen phosphorylase (GP) [1]. This establishes that the 4-methyl-3-oxo-3,4-dihydroquinoxaline core, when appropriately substituted at the 2-position, can achieve potent GP inhibition. Because the target compound retains the identical quinoxalinone core but replaces the thiophen-2-ylmethyl benzamide tail with a pyridin-2-ylmethyl propanamide, the pyridine nitrogen offers additional hydrogen-bond acceptor capacity and a distinct electron distribution that may alter selectivity versus GP isoforms or related carbohydrate-processing enzymes. Without substitution with the pyridin-2-ylmethyl tail, the interaction geometry observed in the reference analog would be lost, and activity cannot be assumed to transfer.

Glycogen phosphorylase inhibition Quinoxalinone SAR Kinase inhibitor screening

HDAC6 Zinc-Finger Domain Fragment Binding: Direct Structural Evidence for the Propanoic Acid Precursor

The propanoic acid analog lacking the amide tail – 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (EYM) – has been co-crystallized in the ubiquitin-binding pocket of the HDAC6 zinc-finger domain (PDB ID: 6CEE) [1]. This demonstrates that the quinoxalinone core can occupy a defined protein pocket. The target compound's pyridin-2-ylmethyl amide substitution projects from the same 2-position of the quinoxalinone ring, which would extend into solvent-exposed or adjacent subpockets, potentially altering binding affinity, residence time, or selectivity relative to other HDAC zinc-finger domains. Analogs lacking the pyridin-2-ylmethyl tail would not engage these additional interactions, and the fragment-bound structure provides no information on such extended contacts.

HDAC6 Fragment-based drug discovery Ubiquitin binding pocket

Regioisomeric Comparison: Pyridin-2-ylmethyl vs Pyridin-3-ylmethyl vs Pyridin-4-ylmethyl Amide Tails

The three regioisomers – pyridin-2-ylmethyl (target), pyridin-3-ylmethyl, and pyridin-4-ylmethyl propanamides – are structurally distinct in the orientation and electronic character of the pyridine nitrogen. In kinase inhibitor design, pyridin-2-ylmethyl groups are frequently used to engage the kinase hinge region via a bidentate hydrogen-bond motif, whereas pyridin-3-ylmethyl and pyridin-4-ylmethyl analogs typically cannot form the same donor‑acceptor geometry . Although direct comparative biological data for these three specific quinoxalinones are not publicly available, the chemical difference is well-documented in broader kinase inhibitor literature to produce divergent potency and selectivity profiles. Substituting one regioisomer for another in a screening set without explicit target engagement data risks false-negative or false-positive hits.

Regioisomer SAR Pyridinylmethyl amide Kinase hinge-binding

Procurement-Relevant Application Scenarios for 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide


Kinase Inhibitor Library Design and Hinge-Binder SAR Exploration

The pyridin-2-ylmethyl moiety is a well-precedented kinase hinge-binding motif. This compound can serve as a regioisomerically defined entry point for SAR studies around the quinoxalinone core in kinase targets such as JAK2/3, PI3K, or Pim-1/2, where related quinoxalinones have shown inhibitory activity [1]. Using the exact pyridin-2-ylmethyl isomer ensures that any observed activity can be attributed to the intended pharmacophore geometry, which is critical for SAR table integrity when publishing or filing patents.

Fragment Growth from HDAC6 Zinc-Finger Domain Hits

Because the propanoic acid analog has been structurally validated in the HDAC6 ubiquitin-binding pocket (PDB 6CEE), the target compound – which already contains an elaborated amide tail – is a logical next-step fragment growth candidate for medicinal chemistry teams targeting HDAC6-mediated protein degradation pathways [2]. Procurement of the intact propanamide avoids the synthetic burden of amide coupling from the acid precursor, saving 1–2 synthetic steps in hit-to-lead optimization.

Selectivity Profiling Against Glycogen Phosphorylase Isoforms

Given the potent GP inhibition (IC50 = 110 nM) of a structurally related quinoxalinone bearing a thiophen-2-ylmethyl tail, the target compound offers a chemically distinct amide tail for comparative GP isoform selectivity screens [3]. The pyridine nitrogen provides a handle for potential salt bridge or hydrogen-bond interactions not possible with the thiophen analog, which can be exploited to drive selectivity away from muscle GP (PYGM) toward liver GP (PYGL) or brain GP (PYGB) in metabolic disease programs.

Control Compound for Pyridine Regioisomer Impact Studies

For core facilities or CROs running high-throughput screens, this compound, together with its pyridin-3-ylmethyl and pyridin-4-ylmethyl analogs, can be used as a defined regioisomer set to benchmark assay sensitivity to subtle changes in heterocycle orientation . This internal control enables quality assessment of screening platforms before committing large libraries to full-deck HTS.

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